4-Terphenylthiol
Description
4-Terphenylthiol (C₁₈H₁₄S) is a sulfur-containing aromatic compound characterized by a terphenyl backbone (three linked benzene rings) with a thiol (-SH) functional group at the para position of the central ring. While specific data on this compound are sparse in the provided evidence, its structure suggests applications in materials science, such as self-assembled monolayers (SAMs) or coordination chemistry due to the thiol group’s affinity for metal surfaces. The terphenyl framework provides rigidity and thermal stability, making it suitable for advanced polymeric or liquid crystalline materials .
Properties
IUPAC Name |
4-(4-phenylphenyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14S/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDECGGARTQDFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672621 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90589-98-3 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90589-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Terphenylthiol can be synthesized through several methods. One common approach involves the reaction of 4-bromoterphenyl with thiourea, followed by hydrolysis to yield this compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of 4-nitroterphenyl, followed by thiolation. This method involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Various substituted terphenyl derivatives.
Scientific Research Applications
Self-Assembled Monolayers (SAMs)
4-Terphenylthiol is extensively used to form self-assembled monolayers on gold surfaces. These SAMs are crucial for studying surface chemistry and catalysis.
- Mechanism : The thiol group binds to gold, allowing the formation of a densely packed layer of molecules.
- Applications : SAMs created from this compound are utilized in various applications including:
- Surface modification for biosensors.
- Catalysis studies.
- Nanotechnology applications.
Biosensors and Biointerfaces
The ability of this compound to form stable SAMs makes it an excellent candidate for developing biosensors.
- Functionality : The thiol groups serve as reactive sites for attaching biomolecules, enhancing the sensitivity of detection methods.
- Case Study : Research demonstrates that oligonucleotides modified with thiols can be immobilized on gold surfaces, leading to improved performance in hybridization assays and PCR-based detection methods .
Nanomaterials and Advanced Materials
This compound plays a significant role in the synthesis of nanomaterials and polymers.
- Applications :
- Used in the production of carbon nanomembranes (CNMs) which exhibit unique permeation properties due to their sub-nanometer porosity.
- Its chemical structure allows for the development of advanced materials with tailored properties for specific applications in electronics and photonics.
Drug Delivery Systems
Research is ongoing into the potential use of this compound in drug delivery systems.
- Mechanism : The compound’s ability to form stable interactions with various biomolecules makes it a candidate for enhancing drug solubility and bioavailability.
- Future Directions : Investigations into its role in therapeutic agents are being explored, particularly in targeted delivery systems .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Self-Assembled Monolayers | Formation on gold surfaces | Enhanced surface chemistry studies |
| Biosensors | Development of sensitive detection systems | Improved specificity and sensitivity |
| Nanomaterials | Synthesis of advanced materials | Tailored properties for electronics |
| Drug Delivery Systems | Potential use in enhancing drug efficacy | Increased solubility and bioavailability |
Case Study 1: Surface Chemistry Studies
Research conducted on the adsorption structure of aromatic thiols, including this compound, on gold surfaces demonstrated significant insights into molecular orientation and interaction dynamics. The study utilized techniques such as Raman spectroscopy to analyze the structural characteristics of self-assembled monolayers, revealing important data about molecular tilting and packing density .
Case Study 2: Nanomembrane Permeation
A study investigating the permeation properties of carbon nanomembranes functionalized with this compound highlighted its effectiveness in modifying gas transport characteristics. The findings indicated that the thiol-modified membranes exhibited selective permeability, which could have implications for filtration technologies and gas separation processes.
Mechanism of Action
The mechanism of action of 4-Terphenylthiol involves its ability to form strong bonds with metal surfaces, particularly gold. This property is exploited in the formation of self-assembled monolayers, where the thiol group binds to the metal surface, creating a well-ordered and stable layer. These monolayers can modify the surface properties, making them useful in various applications such as catalysis, sensing, and material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Terphenyl Derivatives
Terphenyl analogs with different substituents exhibit distinct physicochemical properties:
- 4-Pentyl-p-terphenyl-4-carbonitrile (C₂₄H₂₃N): Features a nitrile group and pentyl chain, enhancing polarizability and liquid crystalline behavior. Its molecular weight (325.46 g/mol) and extended alkyl chain improve solubility in non-polar solvents compared to 4-Terphenylthiol .
- 4,4-Diamino-p-terphenyl (C₁₈H₁₆N₂): The amino groups (-NH₂) increase basicity and reactivity in electrophilic substitution reactions, contrasting with the nucleophilic thiol group in this compound .
Key Differences :
- Functional Groups : Thiols (this compound) vs. nitriles/amines (terphenyl analogs).
- Applications: Thiols excel in surface modification, while nitrile/amino-terphenyls are used in optoelectronics or as synthetic intermediates.
Triazole-Thiol Derivatives
Triazole-thiols, such as 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (C₈H₆ClN₃S), share the thiol group but differ in core structure:
- Triazole Ring : Imparts heterocyclic aromaticity, enhancing hydrogen-bonding capability and biological activity (e.g., antimicrobial agents) compared to the purely hydrocarbon terphenyl backbone .
- Molecular Weight : Lower (215.67 g/mol) than this compound, affecting volatility and melting points.
Phenolic Compounds
- 4-Phenylphenol (C₁₂H₁₀O): A simpler aromatic compound with a hydroxyl (-OH) group. The thiol group in this compound is more nucleophilic and acidic (pKa ~10 for thiols vs. ~15 for phenols), enabling stronger metal-thiolate bonding in SAMs .
- 4-(trans-4-Heptylcyclohexyl)-phenol (C₁₉H₃₀O): The cyclohexyl-heptyl chain enhances hydrophobicity and mesomorphic properties, unlike the planar terphenyl-thiol system .
Thioalkyl Derivatives
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Key Application |
|---|---|---|---|---|
| This compound | C₁₈H₁₄S | 262.37 | Thiol (-SH) | Surface modification |
| 4-Pentyl-p-terphenyl-4-carbonitrile | C₂₄H₂₃N | 325.46 | Nitrile (-CN) | Liquid crystals |
| 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₈H₆ClN₃S | 215.67 | Triazole-thiol | Pharmaceuticals |
| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | Phenol (-OH) | Disinfectants |
Biological Activity
4-Terphenylthiol (4-TPT), also known as 1,1’,4’,1’'-Terphenyl-4-thiol, is a compound that has garnered attention for its unique biological activities and applications in various scientific fields. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
4-TPT is characterized by its thiol group, which plays a crucial role in its biochemical interactions. The compound can form self-assembled monolayers (SAMs) on various substrates, particularly gold surfaces, which are significant for biosensor development and surface chemistry studies. The ability to form stable SAMs is attributed to the compound's hydrophobic and thiol functionalities, allowing it to interact effectively with biomolecules.
Target Interactions
4-TPT primarily targets atomically thin molecular carbon nanomembranes (CNMs), affecting their permeation properties. The interaction occurs through the formation of SAMs, which alters the adsorption characteristics of gas species on these membranes. This mechanism is critical for applications in sensing technologies.
Biochemical Pathways
The thiol group of 4-TPT facilitates strong interactions with various biomolecules through thiol-disulfide exchange reactions and hydrogen bonding. It can bind to cysteine residues in proteins, leading to modifications that may inhibit or activate enzymatic functions depending on the context of the interaction.
Cellular Effects
Research indicates that 4-TPT influences several cellular processes:
- Cell Signaling : The compound modulates key signaling pathways by interacting with kinases and phosphatases, which affects phosphorylation states and alters cell signaling dynamics.
- Gene Expression : It can bind to transcription factors or modify chromatin structure, impacting the transcriptional activity of specific genes.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of 4-TPT and related compounds:
- A study on p-terphenyl derivatives showed that certain compounds exhibited significant cytotoxicity against human epidermoid carcinoma cells (KB cells), with IC50 values ranging from 2.5 to 8.5 μg/ml .
- Another investigation highlighted that structural modifications in terphenyl derivatives could enhance cytotoxicity, with some derivatives showing IC50 values as low as 0.13 μM against cancer cell lines .
Applications in Research and Industry
4-TPT has diverse applications across various fields:
- Biosensors : Its ability to form stable SAMs makes it an excellent candidate for biosensor development, enhancing sensitivity and specificity in detecting biomolecules.
- Drug Delivery Systems : Ongoing research is exploring its potential as a component in drug delivery systems due to its biochemical properties.
- Material Science : The compound is utilized in synthesizing advanced materials, including nanomaterials and polymers, owing to its unique chemical characteristics.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various p-terphenyl compounds against different cancer cell lines. Compounds derived from marine fungi demonstrated potent cytotoxic effects with IC50 values indicating significant potential for therapeutic applications .
Case Study 2: Self-Assembled Monolayers
Research focused on the structural properties of SAMs formed by 4-TPT on gold surfaces revealed insights into their stability and reactivity under different environmental conditions. These findings are critical for optimizing biosensor designs and understanding molecular interactions at surfaces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
